4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid
Description
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo and fluoro-substituted phenyl ring, an acetyl group, and a butanoic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[2-(3-bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c1-16(6-2-3-13(18)19)12(17)8-9-4-5-11(15)10(14)7-9/h4-5,7H,2-3,6,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBMVGLINYXDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C(=O)CC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:
Bromination and Fluorination: The starting material, phenylacetyl chloride, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the phenyl ring.
Acetylation: The bromo-fluoro phenylacetyl intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated intermediate is reacted with methylamine to form the corresponding amide.
Butanoic Acid Formation: Finally, the amide is subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The acetyl and butanoic acid groups may facilitate its transport across cell membranes and its subsequent interaction with intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroacetophenone: Shares the bromo and fluoro substituents but lacks the acetyl and butanoic acid groups.
4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid: Similar structure but with a trifluoromethyl group instead of the fluoro substituent.
Uniqueness
4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
